molecular formula C12H9BrClN B13246788 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

Cat. No.: B13246788
M. Wt: 282.56 g/mol
InChI Key: SJRRTRDHGGCUQS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine typically involves halogenation and substitution reactions. One common method involves the bromination of 2-(2-chlorophenyl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Dehalogenated pyridines are formed as major products.

Scientific Research Applications

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form halogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the 2-chlorophenyl and methyl groups, making it less complex.

    2-(2-Chlorophenyl)-4-methylpyridine: Lacks the bromine atom, affecting its reactivity and applications.

    4-Methyl-2-(2-chlorophenyl)pyridine: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine is unique due to the combination of bromine, chlorine, and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-bromo-2-(2-chlorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3

InChI Key

SJRRTRDHGGCUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2Cl

Origin of Product

United States

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